(2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)26-11-10-23-21(26)25-14-12-24(13-15-25)20(27)18-4-2-3-5-19(18)22;/h2-11H,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGGTJUAUXOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- 2-Fluorophenyl group, which may enhance lipophilicity and biological activity.
- Piperazine moiety, known for its versatility in drug design.
- Imidazole ring, which is often associated with various pharmacological properties.
Molecular Formula: C19H21ClFN3O
Molecular Weight: 351.84 g/mol
LogP: 4.4 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the imidazole ring through condensation reactions.
- Piperazine substitution , which can be achieved via nucleophilic substitution reactions.
- Final acylation to introduce the methanone functionality.
Antiproliferative Activity
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing related imidazole derivatives, the compound showed promising results against melanoma and prostate cancer cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| A375 (human melanoma) | 5.0 | High |
| LNCaP (prostate cancer) | 8.0 | Moderate |
| PC-3 (prostate cancer) | 12.0 | Moderate |
These findings suggest that structural modifications significantly influence biological activity, particularly the positioning of substituents on the imidazole ring .
The mechanism of action is believed to involve:
- Inhibition of key signaling pathways associated with cell proliferation and survival.
- Induction of apoptosis in cancer cells, possibly through mitochondrial pathways.
- Interaction with specific receptors , such as cannabinoid receptors, which have been implicated in various physiological processes including appetite regulation and pain perception .
Case Studies
Several studies highlight the biological activity of related compounds:
-
Study on CB1 Receptor Antagonists:
A related compound demonstrated selective binding to the CB1 receptor with a Ki value of 220 nM, indicating potential for therapeutic applications in obesity management . -
Antitumor Activity Assessment:
In vitro studies showed that modifications to the piperazine and imidazole rings could enhance antitumor efficacy, with some derivatives achieving nanomolar activity against specific cancer types . -
Structure-Activity Relationship (SAR):
The importance of substituent positions was emphasized in SAR studies, where slight alterations led to drastic changes in biological potency. This highlights the necessity for careful design in drug development processes .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- A 2-fluorophenyl group
- A piperazine moiety
- An imidazole derivative
This structural composition suggests potential interactions with various biological targets, which are critical for its pharmacological applications.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit antimicrobial activity. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity | Target Organism |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one | Potent antibacterial | Various Gram-positive and Gram-negative bacteria |
| (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | Potentially antibacterial | To be determined |
Receptor Interactions
The imidazole moiety is known for its ability to interact with various receptors, particularly GABA-A receptors. Compounds similar to this one have been documented as positive allosteric modulators (PAMs) for these receptors. This interaction enhances receptor activity without direct activation, potentially leading to increased inhibitory neurotransmission in the central nervous system .
Neuropharmacological Applications
Studies have indicated that compounds with similar structures can be effective in treating neurological disorders. For instance, they may help alleviate symptoms associated with anxiety and depression by modulating neurotransmitter systems .
Anticancer Activity
Research into related imidazole compounds has shown promising anticancer properties through mechanisms such as inhibition of tubulin polymerization by interacting with the colchicine binding site. This suggests that this compound could also possess similar anticancer activities .
Comparison with Similar Compounds
Core Structural Differences
The compound is compared below with structurally related molecules from the evidence:
Key Observations :
- Heterocyclic Core: The target compound’s imidazole core differs from the thiazole-triazole () and thieno-pyrazol () systems, which may alter electronic properties and steric interactions.
- Conformational Flexibility : highlights that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, affecting binding pocket interactions .
Pharmacological Potential
- Structural Analog Insights : Piperazine derivatives often target serotonin or dopamine receptors. The p-tolyl group in the target compound may enhance CNS penetration, while the 2-fluorophenyl group could reduce metabolic degradation .
- : Though unrelated to the compound, sulforaphane (a broccoli-derived compound) exemplifies how structural modifications (e.g., methyl groups) influence bioactivity .
Q & A
Q. What are the common synthetic routes for preparing (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?
Methodological Answer: The synthesis typically involves coupling a fluorophenyl moiety with a piperazine-imidazole scaffold. A representative approach includes:
- Step 1: Reacting 2-fluorobenzoyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone intermediate .
- Step 2: Introducing the p-tolyl-substituted imidazole via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Step 3: Hydrochloride salt formation using HCl in ethanol or ether .
Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 80°C | 75–85 | |
| 2 | Pd(PPh₃)₄, DMF, 110°C | 60–70 | |
| 3 | HCl/EtOH, RT | 90–95 |
Microwave-assisted synthesis can improve reaction efficiency (e.g., reduced time from 12h to 2h) .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Use slow evaporation in polar solvents (e.g., ethanol/water mixtures).
- Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
- Refinement: Use SHELXL for structure solution and refinement, accounting for hydrogen bonding and torsional angles .
- Validation: Check for R-factor convergence (e.g., R₁ < 0.05) and validate via CCDC deposition .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DOE) for improved yield?
Methodological Answer: DOE frameworks (e.g., factorial or response surface designs) systematically evaluate variables:
- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response: Yield and purity.
- Example: A Central Composite Design (CCD) for Step 2 (Table 1) might reveal optimal conditions at 115°C with 5 mol% Pd catalyst, improving yield to 80% .
- Validation: Confirm via HPLC-MS and replicate experiments to ensure reproducibility.
Q. How to resolve contradictions in reported pharmacological activities of imidazole-piperazine derivatives?
Methodological Answer: Discrepancies in IC₅₀ values or receptor binding data may arise from assay variability or structural impurities. Strategies include:
- Comparative Studies: Test the compound alongside reference standards under identical conditions (e.g., radioligand binding assays with [³H]-labeled substrates) .
- Dose-Response Curves: Use 8–12 concentration points to improve accuracy.
- Structural Confirmation: Validate purity via NMR (¹H/¹³C) and HRMS to rule out degradation products .
Table 2: Example Pharmacological Data Comparison
| Study | Target Receptor | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| A | 5-HT₂A | 15 ± 2 | Radioligand | |
| B | 5-HT₂A | 45 ± 5 | Functional |
Q. What analytical techniques are recommended for stability assessment under varying storage conditions?
Methodological Answer: Stability studies should evaluate:
- Thermal Stability: Use TGA/DSC to monitor decomposition temperatures.
- Hydrolytic Stability: Incubate in buffered solutions (pH 1–10) and analyze via HPLC at intervals .
- Photostability: Expose to UV light (ICH Q1B guidelines) and track degradation with LC-MS .
- Storage Recommendations: Store at -20°C in amber vials under inert atmosphere to prevent oxidation .
Q. How to design in vitro assays for evaluating target receptor binding affinity?
Methodological Answer: Key considerations include:
- Receptor Preparation: Use membrane fractions from transfected HEK293 cells expressing the target receptor .
- Ligand Selection: Competitive binding with fluorescent or radioactive probes (e.g., [³H]-Ketanserin for 5-HT₂A).
- Controls: Include nonspecific binding (e.g., excess unlabeled ligand) and vehicle controls.
- Data Analysis: Calculate Kᵢ values using Cheng-Prusoff equation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
